Bienvenue dans la boutique en ligne BenchChem!

(4-(2-Methylpyridin-4-yl)phenyl)methanol

Wnt Signaling PORCN Inhibition Drug Discovery

(4-(2-Methylpyridin-4-yl)phenyl)methanol (CAS 1349718-66-6) is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol. It is a 4-phenylpyridine derivative characterized by a hydroxymethyl group on the benzene ring and a methyl substituent at the 2-position of the pyridine ring.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 1349718-66-6
Cat. No. B15228705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Methylpyridin-4-yl)phenyl)methanol
CAS1349718-66-6
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=CC=C(C=C2)CO
InChIInChI=1S/C13H13NO/c1-10-8-13(6-7-14-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3
InChIKeyWQNCCPCHARJDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2-Methylpyridin-4-yl)phenyl)methanol CAS 1349718-66-6: A Critical 2-Methylpyridinyl-Benzyl Alcohol Intermediate for Wnt Signaling Pathway Research


(4-(2-Methylpyridin-4-yl)phenyl)methanol (CAS 1349718-66-6) is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is a 4-phenylpyridine derivative characterized by a hydroxymethyl group on the benzene ring and a methyl substituent at the 2-position of the pyridine ring . This compound serves as a pivotal synthetic intermediate in the preparation of high-potency Porcupine (PORCN) inhibitors, most notably Wnt-C59 (C59), a picomolar Wnt signaling antagonist [1]. Its unique 2-methylpyridin-4-yl pharmacophore is essential for the exceptional potency of downstream inhibitors, differentiating it from closely related des-methyl or regioisomeric analogs that lack this critical structural feature.

Why Generic 4-Phenylpyridine Methanols Cannot Substitute for (4-(2-Methylpyridin-4-yl)phenyl)methanol in PORCN-Targeted Research


In-class compounds such as (4-(pyridin-4-yl)phenyl)methanol (CAS 217192-22-8) or 4-(4-methylpyridin-2-yl)benzyl alcohol (CAS 494785-37-4) share the general 4-phenylpyridine methanol scaffold but lack the precise 2-methyl-4-pyridinyl substitution pattern that defines the target compound. The 2-methyl group on the pyridine ring is not a minor structural variation; it is a critical pharmacophoric element that determines binding affinity within the PORCN acyl-CoA binding site, as demonstrated by the cryo-EM structure of human PORCN in complex with C59 at 2.4 Å resolution [1]. Simply substituting the des-methyl analog (LogP ~2.0 predicted) for the target compound (LogP 2.55 measured) alters both lipophilicity and the specific hydrophobic interactions essential for picomolar PORCN inhibition . Furthermore, the downstream acetamide derived from the target alcohol (C59) achieves an IC50 of 74 pM against PORCN, whereas alternative chemotypes such as IWP-2 exhibit only 27 nM potency—a 365-fold difference that underscores the irreplaceability of the 2-methylpyridin-4-yl moiety . Regioisomeric substitution at the pyridine 2-position rather than the 4-position would misalign the aryl ring within the binding pocket, abolishing the activity conferred by the specific substitution pattern.

Quantitative Differentiation Evidence for (4-(2-Methylpyridin-4-yl)phenyl)methanol Against Closest Analogs


PORCN Inhibitory Potency of the Downstream Acetamide C59 vs. IWP-2: A 365-Fold Difference in IC50

The target compound is the direct synthetic precursor to Wnt-C59 (C59), a PORCN inhibitor that achieves an IC50 of 74 pM in STF reporter assays using Wnt3a-transfected HEK293 cells . In contrast, the earlier-generation PORCN inhibitor IWP-2, which lacks the 2-methylpyridin-4-yl phenyl moiety, exhibits an IC50 of only 27 nM under comparable conditions [1]. This represents a ~365-fold difference in potency. The cryo-EM structure of human PORCN bound to C59 (PDB 9OO6, 2.4 Å) reveals that the 2-methylpyridin-4-yl group occupies a critical hydrophobic pocket within the acyl-CoA binding site, forming specific interactions that are absent in IWP-2 [2]. This structural evidence confirms that the 2-methylpyridin-4-yl pharmacophore is a non-replaceable determinant of picomolar PORCN affinity.

Wnt Signaling PORCN Inhibition Drug Discovery

Measured Lipophilicity (LogP 2.55) and Polarity (TPSA 33.12 Ų) vs. Des-Methyl Analog: Quantified Physicochemical Differentiation

The target compound has a vendor-measured LogP of 2.55 and a topological polar surface area (TPSA) of 33.12 Ų . The des-methyl analog, (4-(pyridin-4-yl)phenyl)methanol (CAS 217192-22-8), has a predicted LogP of approximately 2.0, reflecting the absence of the methyl group . The ΔLogP of ~0.55 is attributable to the methyl substituent and translates into measurably higher lipophilicity for the target compound. While both compounds share a TPSA of ~33 Ų, the increased LogP of the target compound is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays . Additionally, the methyl group at the pyridine 2-position may confer resistance to metabolic N-oxidation compared to the unsubstituted pyridine ring.

Lipophilicity Drug-Likeness Physicochemical Properties

Commercial Purity Benchmark: 98% (Target Compound, Leyan) vs. 95% (Des-Methyl Analog, CymitQuimica)

The target compound is commercially available from Leyan with a certified purity of 98% . The closest des-methyl analog, (4-(pyridin-4-yl)phenyl)methanol, is offered by CymitQuimica at 95% purity . This 3% absolute purity difference represents a meaningful advantage in synthetic workflows: a 98% pure starting material contains 2% impurities by weight, compared to 5% impurities in the 95% analog—a 2.5-fold reduction in contaminant load. For multi-step medicinal chemistry campaigns where impurity carry-through can compromise final product purity and biological assay interpretability, this higher starting purity reduces the need for additional chromatographic purification steps, saving both time and material costs.

Chemical Purity Procurement Medicinal Chemistry

Synthetic Utility: Direct Oxidation to the Carboxylic Acid Precursor of Wnt-C59

The benzylic alcohol functionality of the target compound enables direct oxidation to [4-(2-methylpyridin-4-yl)phenyl]acetic acid (CAS 1243245-69-3), the key carboxylic acid intermediate required for the synthesis of Wnt-C59 [1]. The Gene Ontology definition of Wnt-C59 (CHEBI:235513) explicitly states that C59 results from the formal condensation of 4-(pyridin-3-yl)aniline with [4-(2-methylpyridin-4-yl)phenyl]acetic acid, establishing the alcohol→acid→amide synthetic route as the canonical pathway [1]. In contrast, alternative intermediates such as the corresponding aldehyde or nitrile would require additional reduction or hydrolysis steps to reach the carboxylic acid, adding synthetic complexity and potentially reducing overall yield. The target alcohol thus represents the most atom-economical entry point into the Wnt-C59 synthetic sequence, with oxidation protocols employing standard reagents (e.g., KMnO₄, CrO₃, or TEMPO/bleach) being well-established for benzyl alcohol substrates .

Synthetic Chemistry Building Block Wnt Inhibitor Synthesis

Cryo-EM Structural Validation: The 2-Methylpyridin-4-yl Group Occupies a Critical PORCN Binding Pocket

The cryo-electron microscopy structure of human PORCN in complex with C59 (PDB 9OO6, resolution 2.4 Å) provides direct structural evidence for the specific engagement of the 2-methylpyridin-4-yl phenyl moiety within the PORCN acyl-CoA binding site [1]. The structure reveals that ordered water molecules form a hydrogen-bonding network within the active site that mediates inhibitor binding, and the 2-methyl substituent on the pyridine ring contributes to shape complementarity within a hydrophobic sub-pocket [1]. Comparative analysis with ETC159, another PORCN inhibitor co-crystallized in the same study (2.6 Å), demonstrates that despite different chemical scaffolds, both inhibitors occupy the same binding site, with the pyridine ring position being a conserved feature for high-affinity interactions [1]. Compounds lacking the 2-methyl group or bearing the methyl group at alternative positions (e.g., 4-methylpyridin-2-yl) would be predicted to lose key hydrophobic contacts and exhibit significantly reduced binding affinity.

Structural Biology Cryo-EM PORCN Target Engagement

Optimal Procurement and Application Scenarios for (4-(2-Methylpyridin-4-yl)phenyl)methanol Based on Quantitative Evidence


Wnt-Driven Oncology Drug Discovery: Synthesis of Picomolar PORCN Inhibitors

Research teams focused on Wnt-driven cancers (breast, colorectal, pancreatic) require PORCN inhibitors with picomolar potency for meaningful target engagement. The target alcohol is the optimal starting material for synthesizing C59 (PORCN IC50 = 74 pM), which is 365-fold more potent than IWP-2 . The higher purity (98% vs. 95% for analogs) ensures cleaner reaction profiles and reproducible biological assay results, while the direct oxidation pathway to the carboxylic acid intermediate minimizes synthetic steps and maximizes overall yield in multi-gram medicinal chemistry campaigns .

Structural Biology of PORCN: Co-Crystallization and Cryo-EM Studies

The cryo-EM structure of human PORCN bound to C59 (PDB 9OO6, 2.4 Å) validates the specific binding mode of the 2-methylpyridin-4-yl pharmacophore [1]. Laboratories conducting structural studies of PORCN or related MBOAT family acyltransferases should procure the target alcohol to ensure access to high-affinity ligand scaffolds. The measured LogP of 2.55 and defined TPSA of 33.12 Ų provide predictable physicochemical properties for co-crystallization and biophysical assay development .

Medicinal Chemistry Building Block Procurement for Wnt Pathway Probe Development

The target alcohol serves as a versatile building block for structure-activity relationship (SAR) exploration around the PORCN acyl-CoA binding site. Its 98% purity specification significantly reduces the need for pre-reaction purification, accelerating SAR iteration cycles. The 2-methylpyridin-4-yl core is a validated pharmacophore confirmed by cryo-EM, making it a higher-confidence starting point for lead optimization compared to des-methyl or regioisomeric analogs that lack structural validation [1].

Stem Cell Differentiation Protocols Requiring Wnt Pathway Modulation

C59, derived from the target alcohol, is a standard tool compound for Wnt inhibition in stem cell differentiation protocols, including cardiomyocyte differentiation from human pluripotent stem cells . Procurement of the high-purity alcohol ensures consistent and reproducible synthesis of C59 for these sensitive biological applications, where even minor impurities in the Wnt inhibitor could confound differentiation outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(2-Methylpyridin-4-yl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.